
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropylamino group and a pyrazolyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the 5-methyl-1h-pyrazole ring.
Introduction of the isopropylamino group: This step involves the reaction of the pyrazole derivative with isopropylamine under controlled conditions to introduce the isopropylamino group.
Formation of the propanamide moiety: This step involves the reaction of the intermediate compound with appropriate reagents to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common industrial techniques include:
Batch processing: Involves the sequential addition of reagents and intermediates in a controlled manner.
Continuous flow processing: Involves the continuous flow of reactants through a series of reactors to achieve the desired product.
化学反応の分析
Types of Reactions
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or hydroxylated derivatives.
Reduction: May yield amines or other reduced derivatives.
Substitution: May yield substituted pyrazole derivatives.
科学的研究の応用
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound may modulate signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanamide can be compared with other similar compounds, such as:
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanamide: Lacks the methyl group on the pyrazole ring, which may affect its chemical properties and reactivity.
2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)butanamide: Contains an additional carbon in the propanamide chain, which may influence its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
3-(5-methylpyrazol-1-yl)-2-(propan-2-ylamino)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)13-9(10(11)15)6-14-8(3)4-5-12-14/h4-5,7,9,13H,6H2,1-3H3,(H2,11,15) |
InChIキー |
HRJYIPNSNWVEMG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=NN1CC(C(=O)N)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


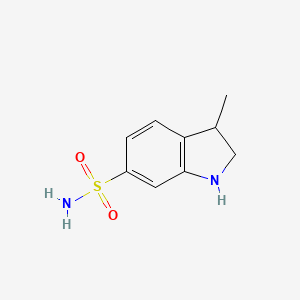
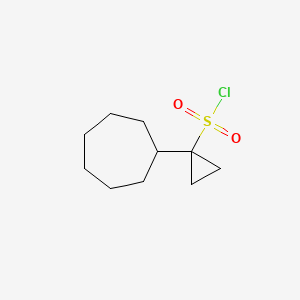

![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride](/img/structure/B13636248.png)

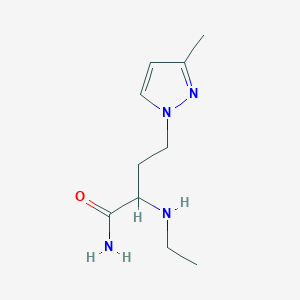

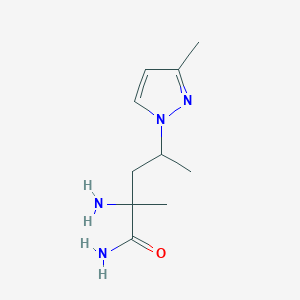
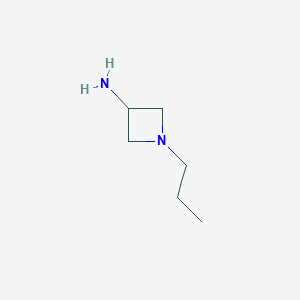

![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)



